molecular formula C9H9Cl2N3 B14194282 5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine CAS No. 918134-89-1

5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B14194282
CAS No.: 918134-89-1
M. Wt: 230.09 g/mol
InChI Key: DWIXBLOYUJIYNT-UHFFFAOYSA-N
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Description

5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine is a heterocyclic organic compound with the molecular formula C₉H₉Cl₂N₃. This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloroanthranilic acid with methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with potential biological activities .

Scientific Research Applications

5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

CAS No.

918134-89-1

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5,6-dichloro-4-methyl-1,4-dihydroquinazolin-2-amine

InChI

InChI=1S/C9H9Cl2N3/c1-4-7-6(14-9(12)13-4)3-2-5(10)8(7)11/h2-4H,1H3,(H3,12,13,14)

InChI Key

DWIXBLOYUJIYNT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N

Origin of Product

United States

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